Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Description
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (IUPAC name: 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide) is a synthetic organic compound featuring a propanamide backbone substituted with a methyl group at the α-carbon and a 2-methyl-2H-tetrazol-5-yl group as the amide substituent. This compound has garnered attention in structural biology and medicinal chemistry, particularly for its role in studying viral proteins. For example, it was co-crystallized with the SARS-CoV-2 Nsp3 macrodomain, a key enzyme involved in viral replication and immune evasion, to elucidate binding interactions and guide antiviral drug design . The tetrazole ring in its structure contributes to metabolic stability and hydrogen-bonding capabilities, which are critical for target engagement.
Properties
IUPAC Name |
2-methyl-N-(2-methyltetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-4(2)5(12)7-6-8-10-11(3)9-6/h4H,1-3H3,(H,7,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGPLNGGSOMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349802 | |
| Record name | Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62400-57-1 | |
| Record name | Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves the reaction of 2-methylpropanamide with a tetrazole derivative under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propanamide and the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- features a propanamide backbone substituted with a 2-methyl-2H-tetrazole moiety. The tetrazole ring is known for enhancing the compound's reactivity and biological activity, making it an attractive candidate for drug development and other applications. The molecular formula is C6H11N5O, with a molecular weight of 169.19 g/mol .
Antimicrobial Activity
Research indicates that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- exhibits significant antimicrobial properties. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction may lead to effective therapeutic applications against bacterial infections .
Anticancer Potential
The compound has also shown promise in the field of oncology. Studies suggest that the unique structure of the tetrazole moiety can inhibit specific cancer cell lines by interfering with cellular signaling pathways. This makes it a candidate for further investigation as an anticancer agent .
GPR35 Agonism
Recent studies have focused on the role of tetrazole-containing compounds as GPR35 agonists. GPR35 is implicated in pain management and metabolic diseases. Compounds similar to Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- have been synthesized and tested for their ability to activate this receptor, showing promising results in enhancing receptor activity .
PPAR Agonism
The compound's potential as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist is noteworthy. PPARs are critical targets in managing metabolic disorders such as Type 2 diabetes mellitus (T2DM). Research has indicated that tetrazole derivatives can act as selective PPARγ agonists, which may lead to new therapeutic strategies for metabolic syndrome .
Materials Science Applications
The presence of the tetrazole ring enhances the compound's reactivity, making it suitable for various applications in materials science. Its unique chemical properties allow for its use in:
- Polymer Chemistry: The compound can be utilized as a building block for synthesizing novel polymers with specific functional properties.
- Coatings and Adhesives: Its reactivity can be harnessed to develop advanced coatings or adhesives that require specific chemical interactions for enhanced performance .
Synthesis and Production
The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves coupling reactions between 2-methylpropanamide and tetrazole derivatives. Optimized reaction conditions using automated reactors can enhance yield and purity in industrial production settings .
Case Studies
-
Antimicrobial Efficacy Study:
A recent study demonstrated that derivatives of Propanamide containing the tetrazole moiety exhibited potent antimicrobial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to cellular metabolism. -
GPR35 Agonist Development:
A series of derivatives were synthesized to evaluate their efficacy as GPR35 agonists. Results showed that modifications to the tetrazole structure significantly impacted agonistic activity, enhancing therapeutic potential in pain management. -
PPARγ Activity Assessment:
In vivo studies on tetrazole derivatives indicated significant glucose-lowering effects through PPARγ activation, surpassing traditional medications like pioglitazone in efficacy without adverse effects on body weight .
Mechanism of Action
The mechanism of action of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide are best understood when compared to analogs sharing the propanamide-tetrazole scaffold or related pharmacophores. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
The 4-chlorophenoxy substituent in Compound 1 () increases lipophilicity, which may enhance membrane permeability and bioavailability in metabolic disorder models .
Tetrazole Ring Dynamics :
- The 2-methyl-2H-tetrazole isomer in the target compound exhibits greater metabolic stability than 1H-tetrazole analogs (e.g., Compound 1 in ) due to reduced susceptibility to ring-opening reactions .
Pharmacological Profiles :
- Flutamide (), while structurally distinct, shares the propanamide core but replaces the tetrazole with a nitro-trifluoromethylphenyl group. This substitution confers antiandrogen activity, highlighting how substituent choice dictates target selectivity .
- The naphthalene-biphenyl-tetrazole hybrid () demonstrates significantly higher molecular weight (561.67 g/mol) and complexity, suggesting applications in high-affinity protein interactions or sustained-release formulations .
Synthetic Feasibility :
- Compounds with aryl-thiazole-triazole appendages () require multi-step syntheses involving click chemistry or Suzuki couplings, whereas the target compound’s synthesis likely involves simpler amide coupling or tetrazole cyclization .
Contradictions and Limitations
- While 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide shows promise in antiviral studies, its pharmacokinetic data (e.g., half-life, clearance) remain unreported, unlike the well-characterized Compound 1 (), which has documented rat bioavailability .
- The ethylphenyl-methylphenyl analog () lacks explicit biological data, limiting direct functional comparisons .
Biological Activity
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-, with the molecular formula C₆H₁₁N₅O and a molecular weight of 169.19 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves the reaction of 2-methylpropanamide with a tetrazole derivative. Common methods include the use of coupling reagents to facilitate the formation of the amide bond under controlled conditions. The compound is characterized by its unique tetrazole ring, which contributes to its distinctive chemical and biological properties.
Biological Activity
1. Antimicrobial Properties
Research indicates that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including colon carcinoma and others . The mechanism appears to involve modulation of specific cellular pathways and interactions with enzymes crucial for cancer cell proliferation.
The biological activity of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- is primarily attributed to its interaction with biological targets such as enzymes and receptors. The tetrazole moiety is known to influence enzyme activity, potentially leading to inhibition or alteration of metabolic pathways that are pivotal in disease progression. This interaction may contribute to both its antimicrobial and anticancer effects.
Comparative Analysis
To better understand the uniqueness of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Propanamide, 2-methyl- | Structure | Basic amide structure; limited biological activity |
| Propanamide, N-ethyl-2-methyl- | Structure | Similar applications; less potent than tetrazole derivatives |
| Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- | Structure | Notable antimicrobial and anticancer properties |
Case Studies
Several case studies highlight the efficacy of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- in clinical settings:
- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls.
- Cancer Cell Line Inhibition : Research involving various cancer cell lines found that treatment with this compound led to a marked decrease in cell viability and induced apoptosis.
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with target proteins, revealing specific binding sites that could be exploited for drug development.
Q & A
Q. What are the common synthetic strategies for preparing 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide derivatives?
The synthesis typically involves two critical steps: (i) formation of the tetrazole ring and (ii) coupling with a propanamide backbone. For tetrazole formation, hydrazine derivatives react with nitriles or carbonyl compounds under acidic or thermal conditions . The propanamide moiety is introduced via nucleophilic substitution or acylation reactions. For example, coupling 2-methyltetrazole-5-amine with activated esters (e.g., chloroacetyl chloride) in the presence of a base like triethylamine yields the target compound. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products . Purification often employs HPLC or recrystallization from propan-2-ol .
Q. How can researchers verify the structural integrity of synthesized 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide derivatives?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm substituent positions and tetrazole-propanamide connectivity .
- IR spectroscopy : Peaks at ~1,650 cm (amide C=O) and ~1,550 cm (tetrazole ring) validate functional groups .
- Elemental analysis : Agreement between calculated and observed C, H, N content (±0.4%) ensures purity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks .
Advanced Research Questions
Q. How do substituent variations on the tetrazole or propanamide moieties influence physicochemical and biological properties?
Substituents (e.g., halogen, methoxy, or aryl groups) alter electronic and steric profiles, impacting solubility, bioavailability, and target binding. For example:
- Electron-withdrawing groups (e.g., -F, -Br) enhance metabolic stability but may reduce solubility .
- Bulkier substituents (e.g., aryl thiazoles) improve receptor affinity but increase molecular weight, potentially hindering membrane permeability .
To assess these effects, computational tools (e.g., molecular docking) predict binding modes, while in vitro assays (e.g., enzyme inhibition) quantify activity .
Q. How can researchers resolve contradictions in spectral or bioactivity data across structurally similar derivatives?
Discrepancies often arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Impurity interference : Re-purify compounds via column chromatography and re-test bioactivity .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and include positive/negative controls .
Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound class?
A multi-tiered approach is recommended:
- In silico screening : Molecular dynamics simulations predict binding stability to targets like cyclooxygenase-2 (COX-2) or kinases .
- In vitro profiling :
- Cytotoxicity : MTT assay on cancer/normal cell lines (e.g., HeLa vs. HEK-293) .
- Enzyme inhibition : Measure IC values against purified enzymes (e.g., COX-2, acetylcholinesterase) .
- In vivo validation : Use murine models for anti-inflammatory or antitumor efficacy, monitoring pharmacokinetics (e.g., half-life via LC-MS) .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
Strategies include:
- Catalyst screening : Transition metals (e.g., CuI) accelerate click chemistry for tetrazole-propanamide coupling .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
Data Analysis and Interpretation
Q. What analytical approaches are recommended for interpreting conflicting bioactivity results between structural analogs?
- Structure-activity relationship (SAR) modeling : Use software like Schrödinger to correlate substituent properties (logP, polar surface area) with activity trends .
- Dose-response curve normalization : Express data as % inhibition relative to a common reference compound to minimize inter-experiment variability .
- Meta-analysis : Compare results across published studies (e.g., IC values for COX-2 inhibition in derivatives with similar substituents) .
Q. How can researchers differentiate between on-target and off-target effects in biological assays?
- Knockout/knockdown models : Use CRISPR-Cas9 to silence the putative target gene and assess residual activity .
- Proteomic profiling : SILAC or TMT labeling identifies proteins interacting with the compound .
- Competitive binding assays : Co-incubate with a known inhibitor to test for displacement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
